Enantiomeric Purity: (1S,3S,6R) vs. (1R,3R,6S) – Absolute Configuration Determines Regulatory Suitability
The (1S,3S,6R) enantiomer (CAS 365997‑31‑5) is the pharmacopoeially relevant stereoisomer for Edoxaban impurity analysis, whereas the (1R,3R,6S) enantiomer (CAS 1210348‑12‑1) is a distinct entity with different elution behaviour. Both are commercially available at ≥95 % purity; however, only the (1S,3S,6R) form is explicitly supplied as 'Edoxaban Impurity 97' with traceability against USP or EP standards upon feasibility [1].
| Evidence Dimension | Regulatory reference standard designation |
|---|---|
| Target Compound Data | Designated Edoxaban Impurity 97; supplied with detailed characterization and optional USP/EP traceability [1]. |
| Comparator Or Baseline | (1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester (CAS 1210348‑12‑1) is sold as a generic building block without impurity designation or pharmacopoeial traceability . |
| Quantified Difference | Qualitative – only the (1S,3S,6R) form is recognized as an Edoxaban reference impurity, enabling direct use in ANDA method validation. |
| Conditions | Vendor-supplied regulatory documentation comparison. |
Why This Matters
For ANDA filers, using the correct enantiomer is non‑negotiable; substituting the opposite enantiomer invalidates impurity profiling and requires method re‑validation.
- [1] SynZeal. Edoxaban Impurity 97. https://www.synzeal.com/en/edoxaban-impurity-97 View Source
